methyl [4-(butyrylamino)phenoxy]acetate
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Overview
Description
“Methyl [4-(butyrylamino)phenoxy]acetate” is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to “Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate” which has a molecular weight of 280.28 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a continuous flow method for synthesizing 3-methyl-4-butyryl-5-nitrobenzoic acid methyl ester has been disclosed . This method uses 3-methyl-4-butyryl methyl benzoate as a raw material and mixed acid (nitric acid and sulfuric acid) as a nitration reagent .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The InChI code for “Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate” is 1S/C13H16N2O5/c1-4-5-11(16)14-12-8(2)6-9(13(17)20-3)7-10(12)15(18)19/h6-7H,4-5H2,1-3H3,(H,14,16)
.
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the search results. However, related compounds such as phenoxy acetamide and its derivatives have been studied for their synthesis and pharmacological activities .
Mechanism of Action
The mechanism of action of “methyl [4-(butyrylamino)phenoxy]acetate” is not explicitly mentioned in the search results. However, compounds with similar structures may have biological activity. For example, phenoxy acetamide and its derivatives have been studied for their potential therapeutic applications .
Safety and Hazards
The safety and hazards of “methyl [4-(butyrylamino)phenoxy]acetate” are not explicitly mentioned in the search results. However, related compounds may have safety considerations. For example, “Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate” has hazard statements H315-H319-H335 .
Future Directions
The future directions for research on “methyl [4-(butyrylamino)phenoxy]acetate” are not explicitly mentioned in the search results. However, there is ongoing research into the synthesis and pharmacological activities of related compounds such as phenoxy acetamide and its derivatives . This suggests that there may be potential for further research into “this compound” and similar compounds.
Properties
IUPAC Name |
methyl 2-[4-(butanoylamino)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-3-4-12(15)14-10-5-7-11(8-6-10)18-9-13(16)17-2/h5-8H,3-4,9H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLUBEVEZCZXNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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